N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
The compound contains several functional groups including a pyridine ring, a 1,2,3-triazole ring, a benzamide group, and a pyrrolidine ring with a sulfonyl group. These groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it could have a complex 3D structure. The pyridine and 1,2,3-triazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies related to its synthesis and structural analysis, highlighting its importance in the development of novel chemical entities. For instance, the synthesis of similar benzamide derivatives has been explored to understand their complexation properties and structural characteristics, which are crucial for designing compounds with specific biological or chemical properties (Kobayashi et al., 2019).
Biological Activity
Research has also focused on evaluating the biological activities of benzamide derivatives, including their antimicrobial and antitumor properties. For example, novel benzamide-based compounds have been synthesized and tested for their antimicrobial activities against a variety of pathogens, demonstrating the potential of such compounds in therapeutic applications (Patel & Patel, 2015). Additionally, benzamide derivatives have shown promise in anticancer drug development due to their ability to inhibit histone deacetylase, a target involved in cancer cell proliferation (Zhou et al., 2008).
Material Science Applications
In the field of material science, benzamide derivatives have been studied for their unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive behavior. These features make them suitable for various applications, including as fluorescent materials for sensing and imaging (Srivastava et al., 2017).
Drug Metabolism Studies
The metabolism of similar compounds, like flumatinib, an antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. Understanding the metabolic pathways of these compounds in humans is essential for drug development and optimizing therapeutic efficacy (Gong et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-19(21-12-16-14-25(23-22-16)17-4-3-9-20-13-17)15-5-7-18(8-6-15)29(27,28)24-10-1-2-11-24/h3-9,13-14H,1-2,10-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBVFKKZWNSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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